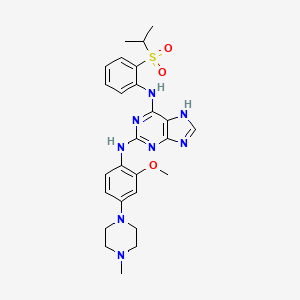
Dclk1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dclk1-IN-2 is a highly selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase involved in neurogenesis and various human cancers. DCLK1 is known to regulate cell growth by modifying developmental pathways such as NOTCH and WNT. The compound this compound has been developed to target DCLK1 specifically, making it a valuable tool in cancer research and therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dclk1-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to achieve high yields and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dclk1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity.
Wissenschaftliche Forschungsanwendungen
Dclk1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of DCLK1 inhibitors.
Biology: Helps in understanding the role of DCLK1 in cellular processes and its interaction with other proteins.
Medicine: Potential therapeutic agent for treating cancers that overexpress DCLK1.
Industry: Used in the development of new drugs targeting DCLK1 and related pathways.
Wirkmechanismus
Dclk1-IN-2 exerts its effects by binding to the ATP-binding site of DCLK1, inducing a conformational change that inhibits its kinase activity. This prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as NOTCH and WNT. By inhibiting DCLK1, this compound can reduce tumor growth and proliferation in cancers that overexpress this kinase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dclk1-IN-1: Another selective inhibitor of DCLK1 with a similar mechanism of action.
XMD8-92: A compound with a different scaffold but similar inhibitory activity against DCLK1.
LRRK2-IN-1: Although primarily targeting LRRK2, it shares structural similarities with Dclk1-IN-2.
Uniqueness
This compound is unique in its high selectivity and potency against DCLK1, making it a valuable tool for studying the specific role of this kinase in cancer and other diseases. Its ability to induce a conformational change in the ATP-binding site of DCLK1 sets it apart from other inhibitors, providing a distinct mechanism of action.
Eigenschaften
Molekularformel |
C26H32N8O3S |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-6-N-(2-propan-2-ylsulfonylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32) |
InChI-Schlüssel |
ILBZLLHFIMKVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


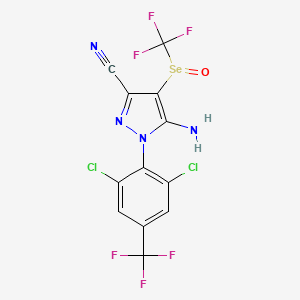
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
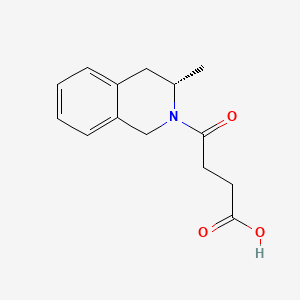
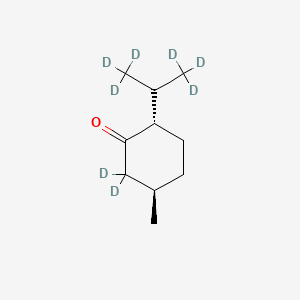

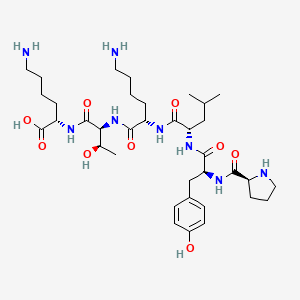
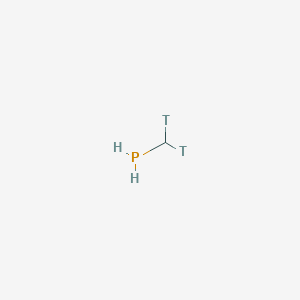

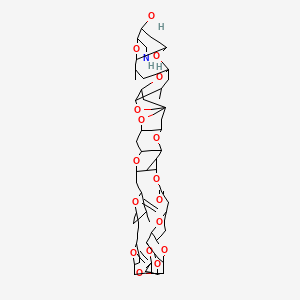
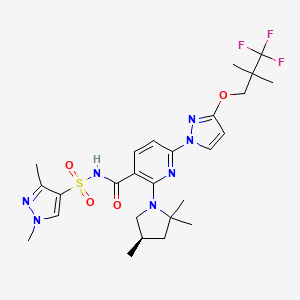
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
